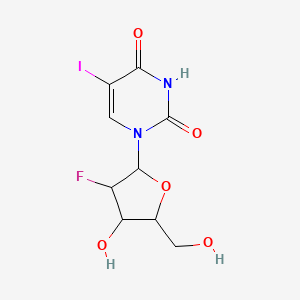

2'-Deoxy-2'-fluoro-5-iodouridine

説明

Fialuridine is a nucleoside analog of uridine with activity against hepatitis B virus and herpes viruses. Fialuridine inhibits viral DNA polymerase and viral replication.

FIALURIDINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867808 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69123-98-4 | |

| Record name | FIALURIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-5-iodouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with significant potential in antiviral and anticancer research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its biological evaluation and an exploration of its mechanism of action, including relevant signaling pathways, are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known as Fialuridine (FIRU), is a pyrimidine nucleoside analog. Its structure consists of a 5-iodouracil base attached to a 2-deoxy-2-fluoro-ribose sugar moiety.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

| SMILES | C1=C(C(=O)NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@@HF)I[1] |

| InChI Key | Not readily available in search results. |

| CAS Number | 55612-21-0[1][2] |

| Molecular Formula | C₉H₁₀FIN₂O₅[1][2] |

| Molecular Weight | 372.09 g/mol [1][2] |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 216-217°C | [3] |

| Solubility | Slightly soluble (1 g/L at 25°C) |

| Appearance | Solid |[2] |

// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,1.5!"]; O2 [label="O", pos="-1.8,2.5!"]; N3 [label="N", pos="-1.8,0.5!"]; H3 [label="H", pos="-2.8,0.5!"]; C4 [label="C", pos="-1, -0.5!"]; O4 [label="O", pos="-1.5, -1.5!"]; C5 [label="C", pos="0.3, -0.5!"]; I5 [label="I", pos="1.3, -1.5!"]; C6 [label="C", pos="0.8,0.5!"]; H6 [label="H", pos="1.8,0.5!"];

// Nodes for the sugar ring C1_prime [label="C1'", pos="0.5, 2.8!"]; H1_prime [label="H", pos="1.5, 2.8!"]; C2_prime [label="C2'", pos="-0.5, 3.8!"]; H2_prime [label="H", pos="-1.5, 3.8!"]; F2_prime [label="F", pos="-0.2, 4.8!"]; C3_prime [label="C3'", pos="0.5, 4.8!"]; H3_prime [label="H", pos="1.5, 4.8!"]; O3_prime [label="O", pos="0.2, 5.8!"]; H_O3_prime [label="H", pos="0.8, 6.3!"]; C4_prime [label="C4'", pos="1.5, 3.8!"]; H4_prime [label="H", pos="2.5, 3.8!"]; O4_prime [label="O", pos="1.2, 2.2!"]; C5_prime [label="C5'", pos="2.5, 4.8!"]; H5_prime1 [label="H", pos="2.2, 5.8!"]; H5_prime2 [label="H", pos="3.5, 4.8!"]; O5_prime [label="O", pos="3.2, 5.8!"]; H_O5_prime [label="H", pos="3.8, 6.3!"];

// Edges for the uracil ring N1 -- C2; C2 -- O2 [style=double]; C2 -- N3; N3 -- H3; N3 -- C4; C4 -- O4 [style=double]; C4 -- C5; C5 -- I5; C5 -- C6 [style=double]; C6 -- H6; C6 -- N1;

// Edges for the sugar ring C1_prime -- H1_prime; C1_prime -- C2_prime; C1_prime -- O4_prime; C2_prime -- H2_prime; C2_prime -- F2_prime; C2_prime -- C3_prime; C3_prime -- H3_prime; C3_prime -- O3_prime; O3_prime -- H_O3_prime; C3_prime -- C4_prime; C4_prime -- H4_prime; C4_prime -- O4_prime; C4_prime -- C5_prime; C5_prime -- H5_prime1; C5_prime -- H5_prime2; C5_prime -- O5_prime; O5_prime -- H_O5_prime;

// Edge connecting the base and sugar N1 -- C1_prime; }

Figure 1: Chemical structure of this compound.

Synthesis

A general strategy for the synthesis of this compound involves the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may vary and require optimization.

Figure 2: General synthetic workflow.

Experimental Protocol: A Representative Synthesis

-

Preparation of 2,2'-Anhydrouridine: This intermediate can be synthesized from uridine through a multi-step process involving protection of the 3' and 5' hydroxyl groups, followed by intramolecular cyclization.

-

Fluorination: The 2,2'-anhydrouridine is then treated with a fluorinating agent, such as hydrogen fluoride in pyridine or other suitable fluoride sources, to introduce the fluorine atom at the 2' position. This reaction cleaves the anhydro bridge.

-

Iodination: The resulting 2'-deoxy-2'-fluorouridine is then subjected to iodination at the 5-position of the uracil ring. This can be achieved using iodine in the presence of an oxidizing agent, such as nitric acid or ceric ammonium nitrate.

-

Deprotection and Purification: Finally, any protecting groups on the sugar moiety are removed, and the final product is purified using techniques like column chromatography and recrystallization to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits both antiviral and anticancer activities. Its primary mechanism of action involves the inhibition of DNA synthesis.

Antiviral Activity: The compound is a potent inhibitor of various DNA viruses, including Herpes Simplex Virus (HSV).

Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: The biological activity of this compound is primarily attributed to its ability to interfere with DNA synthesis through the inhibition of thymidylate synthase (TS).

Figure 3: Inhibition of Thymidylate Synthase pathway.

Upon entering the cell, this compound is phosphorylated to its monophosphate form. This monophosphate analog then acts as a potent inhibitor of thymidylate synthase. Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting this enzyme, the compound depletes the intracellular pool of dTMP, leading to the cessation of DNA replication and ultimately inducing apoptosis (programmed cell death).

Experimental Protocols for Biological Evaluation

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 4: MTT assay workflow.

4.2. Antiviral Plaque Reduction Assay

This protocol provides a general framework for evaluating the antiviral activity of this compound against viruses like Herpes Simplex Virus (HSV).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Complete cell culture medium

-

6-well or 12-well plates

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a specific multiplicity of infection (MOI) for 1-2 hours.

-

Compound Treatment: After the infection period, remove the virus inoculum and wash the cells. Add overlay medium containing various concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Remove the overlay medium and fix the cells with methanol. Stain the cells with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).

Figure 5: Plaque reduction assay workflow.

Signaling Pathways in Apoptosis Induction

The inhibition of thymidylate synthase by this compound leads to an imbalance in the deoxynucleotide pool, which is a potent trigger for the intrinsic pathway of apoptosis.

Figure 6: Intrinsic apoptosis pathway.

The DNA stress caused by the lack of dTMP can activate the tumor suppressor protein p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

This compound is a promising nucleoside analog with well-defined antiviral and anticancer properties. Its mechanism of action, centered on the inhibition of thymidylate synthase, provides a clear rationale for its biological effects. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in in vivo models and to optimize its pharmacological properties for potential clinical applications.

References

The Double-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-5-iodouridine (FIAU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fialuridine (2'-Deoxy-2'-fluoro-5-iodouridine, FIAU) is a pyrimidine nucleoside analog that demonstrated potent antiviral activity, particularly against hepatitis B virus (HBV) and various herpesviruses.[1][2] Its clinical development was tragically halted due to severe, unforeseen mitochondrial toxicity that led to fulminant hepatic failure and fatalities in human trials.[3][4][5] This guide provides a comprehensive technical overview of the dual mechanisms of action of FIAU, detailing its antiviral efficacy and the molecular basis of its profound mitochondrial toxicity. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved pathways to offer a complete resource for researchers in virology, toxicology, and drug development.

Antiviral Mechanism of Action

FIAU's efficacy as an antiviral agent stems from its ability to act as a fraudulent substrate for viral DNA synthesis, effectively terminating viral replication.[1][6] As a thymidine analog, it undergoes intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain by viral DNA polymerases.

Cellular Uptake and Anabolic Phosphorylation

Upon administration, FIAU is transported into the host cell. Inside the cell, it is sequentially phosphorylated by host cell kinases to fialuridine monophosphate (FIAU-MP), diphosphate (FIAU-DP), and finally to the active fialuridine triphosphate (FIAUTP). This anabolic pathway is a prerequisite for its antiviral activity and, as will be discussed, its toxicity.

Caption: Anabolic phosphorylation pathway of FIAU.

Inhibition of Viral DNA Polymerase

The active metabolite, FIAUTP, is a potent inhibitor of viral DNA polymerases. By mimicking dTTP, it binds to the active site of the viral polymerase. Its incorporation into the viral DNA chain leads to premature chain termination, thus halting the replication of the viral genome. The selectivity of FIAU for viral polymerases over host nuclear DNA polymerases (α, β, δ, ε) contributes to its antiviral effect, although this selectivity is not absolute and is a key factor in its toxicity profile.[7]

Mechanism of Mitochondrial Toxicity

The catastrophic toxicity of FIAU observed in clinical trials was a delayed and severe multi-organ failure, primarily affecting the liver, characterized by lactic acidosis, pancreatitis, and microvesicular steatosis.[2][8] This clinical presentation pointed towards a primary mitochondrial dysfunction, a hypothesis that was subsequently confirmed by extensive in vitro and in vivo studies.[2][9] The core of FIAU's toxicity lies in its detrimental interaction with mitochondrial DNA (mtDNA) replication.

Inhibition of Mitochondrial DNA Polymerase Gamma (Pol-γ)

The key molecular target for FIAU-induced toxicity is DNA polymerase gamma (Pol-γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[2][9] FIAUTP acts as a potent competitive inhibitor of Pol-γ with respect to the natural substrate dTTP.[7] This inhibition is significantly more pronounced for Pol-γ than for the nuclear DNA polymerases, explaining the specific mitochondrial toxicity.[7]

Incorporation into Mitochondrial DNA

Beyond competitive inhibition, FIAU is also incorporated as a fraudulent nucleotide into the nascent mtDNA chain by Pol-γ.[7][10] This incorporation is a critical event leading to toxicity. Although FIAU is also incorporated into nuclear DNA, its impact on the much smaller and more rapidly turning over mitochondrial genome is far more severe.[10][11] The presence of the 2'-fluoro-arabinosyl sugar moiety in the incorporated FIAU molecule distorts the DNA duplex, hindering further chain elongation and disrupting the binding of transcription factors.[12]

Caption: Mechanism of FIAU-induced mitochondrial toxicity.

Consequences of Impaired mtDNA Replication

The inhibition of Pol-γ and the incorporation of FIAU into mtDNA lead to a cascade of deleterious downstream effects:

-

mtDNA Depletion: The inability to replicate mtDNA efficiently results in a progressive depletion of the mitochondrial genome.

-

Defective Oxidative Phosphorylation: mtDNA encodes for 13 essential protein subunits of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system, as well as the ribosomal and transfer RNAs necessary for their synthesis. Depletion of mtDNA leads to a failure to produce these critical components.

-

Energy Crisis and Lactic Acidosis: The dysfunctional ETC impairs cellular respiration, leading to a severe energy crisis (ATP depletion). To compensate, cells switch to anaerobic glycolysis, resulting in the overproduction and accumulation of lactic acid, a hallmark of FIAU toxicity.[9]

-

Cellular Damage and Apoptosis: The energy deficit, coupled with increased oxidative stress from a faulty ETC, triggers cellular damage, leading to the observed morphological changes in mitochondria (swelling, loss of cristae) and ultimately, apoptosis and cell death, particularly in high-energy-demand tissues like the liver.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on FIAU, highlighting its antiviral potency and its toxicological profile.

| Parameter | Virus/Cell Line | Value | Reference |

| IC₅₀ (Antiviral Activity) | Hepatitis B Virus (Human Hepatoblastoma) | 0.90 µM | [1] |

| TC₅₀ (Cytotoxicity) | Human Hepatoblastoma | 344.3 µM | [1] |

| Selectivity Index (TC₅₀/IC₅₀) | - | 382.6 | [1] |

| Kᵢ (Inhibition Constant) | FIAUTP vs. DNA Polymerase γ (Pol-γ) | 0.04 µM | [7] |

| Species | Tissue | Dose | Duration | Incorporation Level (FIAU molecules per thymidine) | Reference |

| Rat | Liver | 255 mg/kg/day | 70 days | 1 per 90 | [11] |

| Human | Hepatoblastoma Cells | 10 nM | 6 days | 1 per 2139 (mtDNA) | [10] |

| Human | Hepatoblastoma Cells | 50 nM | 6 days | 1 per 1696 (mtDNA) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of FIAU.

In Vitro Antiviral Activity Assay (HBV)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of FIAU on HBV replication.

Methodology:

-

Cell Culture: Human hepatoblastoma cells (e.g., HepG2 2.2.15) that are stably transfected with the HBV genome are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of FIAU for a specified period (e.g., 6-9 days), with media and drug changes every few days.

-

Analysis of Viral Replication:

-

Southern Blot: Total DNA is extracted from the cells. HBV DNA replicative intermediates are separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a ³²P-labeled HBV-specific probe. The signal intensity is quantified using a phosphorimager.

-

qPCR: Alternatively, supernatant is collected to quantify extracellular HBV DNA, or intracellular DNA is extracted to quantify HBV cccDNA using quantitative PCR.

-

-

Data Analysis: The percentage of viral replication inhibition is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

DNA Polymerase Gamma (Pol-γ) Inhibition Assay

Objective: To determine the inhibition constant (Kᵢ) of FIAUTP for Pol-γ.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant human Pol-γ is used. A DNA template-primer (e.g., poly(dA)-oligo(dT)) is prepared.

-

Kinetic Assay: Reactions are set up in a buffer containing the enzyme, template-primer, and varying concentrations of the natural substrate (dTTP) and the inhibitor (FIAUTP). The reaction includes a radiolabeled nucleotide (e.g., [³H]dATP or [α-³²P]dATP) to measure DNA synthesis.

-

Reaction and Quenching: Reactions are initiated by the addition of the enzyme and incubated at 37°C for a time that ensures linear product formation. The reactions are stopped by the addition of a quenching solution (e.g., cold trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabeled nucleotide into the newly synthesized DNA is quantified by scintillation counting or by filter binding assays followed by autoradiography.

-

Data Analysis: Reaction velocities are plotted against substrate concentration in the presence and absence of different concentrations of the inhibitor. A Lineweaver-Burk or Dixon plot is used to determine the mode of inhibition and calculate the Kᵢ value.[13][14]

Quantification of FIAU Incorporation into DNA by Radioimmunoassay (RIA)

Objective: To measure the amount of FIAU incorporated into nuclear and mitochondrial DNA.

Methodology:

-

Cell Treatment and DNA Isolation: Cells or tissues are exposed to FIAU. Nuclear and mitochondrial fractions are separated by differential centrifugation. DNA is then purified from each fraction.

-

DNA Digestion: The purified DNA is enzymatically digested to single nucleosides using DNase I, nuclease P1, and alkaline phosphatase.

-

Radioimmunoassay:

-

A specific polyclonal antibody against FIAU is generated.

-

A competitive RIA is performed where a known amount of radiolabeled FIAU tracer competes with the FIAU in the digested DNA samples for binding to the antibody.

-

The antibody-bound fraction is separated (e.g., by precipitation), and the radioactivity is measured.

-

-

Data Analysis: A standard curve is generated using known concentrations of unlabeled FIAU. The concentration of FIAU in the samples is determined by interpolation from the standard curve. The results are typically expressed as the ratio of FIAU molecules to thymidine molecules in the DNA sample.

Conclusion

The story of fialuridine is a cautionary tale in drug development, highlighting the critical need for a deep understanding of a compound's interaction with host cellular machinery, particularly mitochondria. While its antiviral mechanism through the inhibition of viral DNA synthesis was potent and promising, its off-target inhibition and incorporation into mitochondrial DNA by Pol-γ proved to be a catastrophic liability. The detailed mechanistic understanding of FIAU's toxicity has since informed the development of safer nucleoside analogs and has established a paradigm for the preclinical screening of mitochondrial toxicity. The experimental approaches detailed in this guide remain fundamental in the ongoing effort to develop safe and effective antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Review of the Fialuridine (FIAU) Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fialuridine - Wikipedia [en.wikipedia.org]

- 6. Fialuridine | C9H10FIN2O5 | CID 50313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2'-Deoxy-2'-fluoro-5-iodouridine, a nucleoside analog of significant interest in pharmaceutical research. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. This document details the most common synthetic routes, providing step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as Fialuridine (FIAU), is a modified pyrimidine nucleoside that has been investigated for its antiviral properties. Its structure, featuring a fluorine atom at the 2'-position of the deoxyribose sugar and an iodine atom at the 5-position of the uracil base, confers unique biochemical characteristics. The synthesis of this complex molecule involves two main stages: the preparation of the key intermediate, 2'-deoxy-2'-fluorouridine, followed by the regioselective iodination of the uracil ring.

Overall Synthetic Strategy

The most prevalent and well-documented synthetic pathway to this compound commences with a readily available starting material, 1-β-D-arabinofuranosyluracil (Ara-U). The synthesis can be conceptually divided into the following key transformations:

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the sugar moiety are protected to prevent unwanted side reactions during the subsequent fluorination step.

-

Fluorination of the 2'-Position: The 2'-hydroxyl group is stereoselectively replaced with a fluorine atom. This is a critical step that defines the sugar's conformation and the nucleoside's biological activity.

-

Deprotection of Hydroxyl Groups: The protecting groups on the 3'- and 5'-hydroxyls are removed to yield 2'-deoxy-2'-fluorouridine.

-

Iodination of the Uracil Ring: An iodine atom is introduced at the 5-position of the uracil base to afford the final product, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each major step in the synthesis of this compound.

Synthesis of 2'-Deoxy-2'-fluorouridine

A common route to 2'-deoxy-2'-fluorouridine involves the fluorination of a protected arabinofuranosyluracil derivative.

Step 1: Protection of 3',5'-Hydroxyl Groups of 1-β-D-arabinofuranosyluracil

This step is crucial to ensure the selective fluorination of the 2'-hydroxyl group. Various protecting groups can be employed, with silyl ethers being a common choice.

Step 2: Fluorination of the 2'-Hydroxyl Group

The protected arabinofuranosyluracil is then subjected to fluorination. A common method involves the activation of the 2'-hydroxyl group, for example, by converting it into a triflate, followed by nucleophilic substitution with a fluoride source.

Step 3: Deprotection of the 3',5'-Hydroxyl Groups

The protecting groups are removed to yield 2'-deoxy-2'-fluorouridine.

A patent describes a process for producing 2'-deoxy-2'-fluorouridine where 1-ß-D-Arabinofuranosyluracil in a 3',5'-hydroxy-protected form is reacted with a trifluoromethanesulfonylating agent in the presence of an organic base to convert it into a 2'-triflate form. This intermediate is then reacted with a fluorinating agent, which is a salt or complex of an organic base and hydrofluoric acid, to produce 2'-deoxy-2'-fluorouridine in its protected form. The protecting groups are subsequently removed. The resulting 2'-deoxy-2'-fluorouridine can be further purified by converting it to a 3',5'-diacetyl form, recrystallizing it, and then deacetylating it to obtain high-purity 2'-deoxy-2'-fluorouridine.[1]

Another approach starts from 2,2'-anhydrouridine. The ring is opened with hydrogen fluoride in dioxane under anhydrous conditions to yield 2'-fluoro-2'-deoxyuridine.[2]

Synthesis of this compound

The final step is the iodination of the 2'-deoxy-2'-fluorouridine intermediate.

Step 4: Iodination of 2'-Deoxy-2'-fluorouridine

This electrophilic substitution reaction is typically carried out using an iodinating agent in the presence of an acid or an oxidizing agent.

A frequently used method for the iodination of uracil derivatives is the use of iodine monochloride in methanol. This method has been reported to successfully produce 5-iodo-2'-fluoro-2'-deoxyuridine.[2] Another effective iodinating agent is N-iodosuccinimide (NIS).

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Summary of a Synthetic Route to 2'-Deoxy-2'-fluorouridine

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 2,2'-Anhydrouridine | Hydrogen fluoride, Dioxane | 2'-Fluoro-2'-deoxyuridine | 85 |

| 2 | 2'-Fluoro-2'-deoxyuridine | Acetic anhydride | 2'-Fluoro-2'-deoxy-3',5'-diacetyl-uridine | 62 |

Data extracted from a literature procedure describing a similar synthesis.[2]

Table 2: Iodination of 2'-Deoxy-2'-fluorouridine

| Starting Material | Iodinating Agent | Solvent | Product | Yield (%) |

| 2'-Fluoro-2'-deoxyuridine | Iodine monochloride | Methanol | 5-Iodo-2'-fluoro-2'-deoxyuridine | 67 |

Data extracted from a literature procedure describing the iodination of the unprotected nucleoside.[2]

Logical Relationships in the Synthesis

The synthesis of this compound is a linear sequence of reactions where the product of one step serves as the starting material for the next. The logical flow is dictated by the need to selectively modify specific functional groups while protecting others.

Conclusion

The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The key to a successful synthesis lies in the strategic use of protecting groups and the careful execution of the fluorination and iodination steps. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important nucleoside analog. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity.

References

An In-depth Technical Guide to the Discovery and Development of 2'-Deoxy-2'-fluoro-5-iodouridine (Fialuridine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-5-iodouridine (FIAU), a pyrimidine nucleoside analog, initially demonstrated significant promise as a potent antiviral agent against hepatitis B virus (HBV) and other herpesviruses. Its development, however, was tragically halted during a 1993 clinical trial at the National Institutes of Health (NIH) due to unforeseen and severe mitochondrial toxicity, leading to multiple patient deaths. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and the pivotal clinical findings that defined the trajectory of FIAU. It further delves into the molecular basis of its toxicity, offering a valuable case study in drug development and the importance of understanding off-target effects.

Introduction

Fialuridine (FIAU) is a synthetic nucleoside analog of thymidine.[1] Structurally, it is 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil.[2] The initial rationale for its development was based on the success of other nucleoside analogs in antiviral therapy. The modifications at the 2'-position of the sugar moiety and the 5-position of the uracil base were intended to enhance its antiviral activity and selectivity.

Early in vitro studies revealed that FIAU possessed potent activity against HBV and several herpesviruses.[1] This promising preclinical profile propelled its advancement into clinical trials for the treatment of chronic hepatitis B infection.

Chemical Synthesis

One common strategy for the synthesis of 2'-deoxy-2'-fluoro-arabinosyl nucleosides involves the use of a pre-formed fluorinated sugar intermediate. This intermediate is then coupled with a silylated 5-iodouracil base. Subsequent deprotection steps yield the final product, this compound. The synthesis of related fluorinated pyrimidine nucleosides has been described in the chemical literature, providing a basis for the potential synthetic routes to FIAU.[3][4]

Mechanism of Action: Antiviral Activity

FIAU exerts its antiviral effect by inhibiting viral DNA synthesis. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP). This process is initiated by cellular kinases.

FIAUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). Furthermore, FIAUTP can be incorporated into the growing viral DNA chain. The presence of the 2'-fluoro group in the arabinose configuration can lead to chain termination or result in a dysfunctional viral genome, thereby halting viral replication.

Preclinical Development and In Vitro Data

FIAU demonstrated potent and selective in vitro activity against HBV in human hepatoblastoma cell lines. Key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Fialuridine (FIAU)

| Cell Line | Virus | Parameter | Value | Reference |

| Human Hepatoblastoma | HBV | IC₅₀ | 0.90 µM | [5] |

| Human Hepatoblastoma | - | TC₅₀ | 344.3 µM | [5] |

Table 2: Preclinical Toxicity Studies of Fialuridine (FIAU) in Animal Models

| Species | Dose | Duration | Key Findings | Reference |

| Rat | 500 mg/kg/day (IV) | 30 days | No significant histological or biochemical abnormalities. | [6] |

| Dog | 3 mg/kg/day | 90 days | No significant histological or biochemical abnormalities. | [6] |

| Monkey | 25 mg/kg/day | 30 days | No significant histological or biochemical abnormalities. | [6] |

| Mouse | 50 mg/kg/day | 90 days | No significant histological or biochemical abnormalities. | [6] |

| Mouse | 250 mg/kg/day | - | Renal failure in 4 out of 50 mice. | [6] |

Despite the lack of significant liver toxicity in these initial animal models, later studies in woodchucks, which are a better model for HBV infection, did show evidence of delayed toxicity similar to that observed in humans.[7]

The 1993 NIH Clinical Trial: A Tragic Turn

In 1993, a Phase II clinical trial was initiated at the NIH to evaluate the safety and efficacy of a six-month course of FIAU in 15 patients with chronic hepatitis B.[6] While initial results showed a promising reduction in HBV DNA levels, the trial was abruptly terminated after approximately 13 weeks due to severe and unexpected toxicity.[6]

Table 3: Summary of Patient Outcomes in the 1993 NIH Fialuridine (FIAU) Clinical Trial (N=15)

| Outcome | Number of Patients | Reference |

| Developed Severe Toxicity | 7 | [8] |

| Deaths | 5 | [8] |

| Required Liver Transplant | 2 | [8] |

| No Adverse Events | 8 | [9] |

The primary adverse events were hepatic failure, severe lactic acidosis, pancreatitis, peripheral neuropathy, and myopathy.[10] These events were often delayed in onset and progressed even after discontinuation of the drug.

Mechanism of Toxicity: Mitochondrial Dysfunction

Subsequent investigations into the tragic outcomes of the clinical trial revealed that the severe toxicity of FIAU was due to its detrimental effects on mitochondria. The proposed mechanism is centered on the inhibition of mitochondrial DNA (mtDNA) polymerase γ (Pol γ), the sole DNA polymerase responsible for replicating mtDNA.

FIAUTP is a potent inhibitor of Pol γ. Its incorporation into mtDNA leads to impaired replication and a subsequent depletion of mtDNA. Since mtDNA encodes essential components of the electron transport chain, its depletion results in dysfunctional oxidative phosphorylation, leading to decreased ATP production and an accumulation of lactic acid. This mitochondrial collapse ultimately results in cell death, particularly in tissues with high energy demands like the liver.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of FIAU in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of FIAU. Include a vehicle control (medium with the same concentration of the compound's solvent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL). Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the TC₅₀ (the concentration that causes 50% cytotoxicity).

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol provides a method to determine the relative mtDNA copy number compared to nuclear DNA (nDNA).

-

DNA Extraction: Treat cells with various concentrations of FIAU for a specified duration. Harvest the cells and extract total genomic DNA using a commercially available kit.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method to ensure equal amounts of DNA are used in the qPCR reaction.

-

Primer Design: Design or obtain validated primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).

-

Quantitative PCR (qPCR): Set up qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Use a SYBR Green-based detection method. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis:

-

Obtain the cycle threshold (Ct) values for both the mitochondrial (Ct_mtDNA) and nuclear (Ct_nDNA) genes for each sample.

-

Calculate the delta Ct (ΔCt) for each sample: ΔCt = Ct_nDNA - Ct_mtDNA.

-

Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control to get the delta-delta Ct (ΔΔCt): ΔΔCt = ΔCt_treated - ΔCt_vehicle.

-

The relative mtDNA content is calculated as 2^(-ΔΔCt).

-

Conclusion

The story of fialuridine is a sobering reminder of the complexities and potential pitfalls of drug development. While it initially showed great promise as a potent antiviral agent, its unforeseen and severe mitochondrial toxicity led to a tragic outcome in clinical trials. The case of FIAU has had a lasting impact on the field, emphasizing the critical need for a deeper understanding of a drug candidate's off-target effects and the development of more predictive preclinical models for toxicity. The extensive research that followed the 1993 trial has significantly advanced our knowledge of drug-induced mitochondrial dysfunction and continues to inform safer drug design and development strategies.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated pyrimidines. XXIX. Syntheses of 2',3'-dehydro-5-fluoro-2'-deoxyuridine and 2',3'-dideoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 7. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Eli Lilly Trial H3X-MC-PPPC (NIH Protocol 93-DK-0031) - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Real-World Issues: Fialuridine | Basicmedical Key [basicmedicalkey.com]

- 10. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Nucleoside Analog 2'-Deoxy-2'-fluoro-5-iodouridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic pyrimidine nucleoside analog that holds significant interest within the fields of virology and oncology. Its structure, characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil base, confers unique biochemical properties that enable it to interfere with nucleic acid synthesis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cellular metabolism, and potential therapeutic applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will leverage data from its closely related and well-studied isomer, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouridine (FIAU), as a surrogate to illustrate its biological activity and experimental evaluation. It is crucial to note that while these isomers share structural similarities, their biological activities may differ.

Core Properties and Mechanism of Action

As a nucleoside analog, this compound exerts its biological effects by acting as a fraudulent substrate for enzymes involved in DNA synthesis. The primary mechanism of action involves a multi-step intracellular process:

-

Cellular Uptake and Phosphorylation: The analog is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This process is initiated by thymidine kinase, which converts the nucleoside into its monophosphate derivative. Further phosphorylation by other cellular kinases yields the diphosphate and ultimately the triphosphate form.

-

Inhibition of DNA Polymerase: The triphosphate analog competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases.

-

Incorporation into DNA and Chain Termination: Upon incorporation into a growing DNA strand, the presence of the 2'-fluoro group can disrupt the normal conformation of the DNA backbone, leading to chain termination or altered DNA stability. This incorporation of a modified nucleotide effectively halts DNA replication, a critical process for both viral proliferation and cancer cell division.

Quantitative Biological Activity Data (Exemplified by FIAU)

The following tables summarize the quantitative antiviral and cytotoxic data for the isomer 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouridine (FIAU), which serves as a proxy for the potential activity of this compound.

Table 1: In Vitro Antiviral Activity of FIAU against Hepatitis B Virus (HBV)

| Parameter | Cell Line | Value | Reference |

| IC50 | Human Hepatoblastoma (2.2.15) | 0.90 µM | [1] |

Table 2: In Vitro Cytotoxicity of FIAU

| Parameter | Cell Line | Value | Reference |

| CC50 | Human Hepatoblastoma (2.2.15) | 344.3 µM | [1] |

Table 3: Selectivity Index of FIAU

| Parameter | Value | Reference |

| Selectivity Index (SI = CC50/IC50) | 382.6 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used for the evaluation of nucleoside analogs and can be adapted for the specific study of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a gold standard for determining the antiviral efficacy of a compound against lytic viruses.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus).

-

Virus stock of known titer.

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

Semi-solid overlay medium (e.g., medium with 1% methylcellulose).

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cells and infect with a dilution of virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate at 37°C for 1-2 hours to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with the semi-solid overlay medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Staining and Counting: Fix the cells with 10% formalin, remove the overlay, and stain with crystal violet. Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Host cell line in logarithmic growth phase.

-

This compound stock solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Metabolic Activation Pathway

Caption: Intracellular phosphorylation cascade of this compound.

Mechanism of Action: DNA Chain Termination

Caption: Inhibition of DNA synthesis by competitive binding and incorporation.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral and anticancer agents. Its mechanism of action, centered on the disruption of DNA synthesis, provides a clear rationale for its therapeutic potential. While specific quantitative data for this compound remains limited in the public domain, the extensive research on its isomer, FIAU, offers valuable insights into its likely biological profile and provides a solid foundation for future investigations. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the precise activities and therapeutic utility of this compound. As with any investigational compound, rigorous preclinical evaluation is necessary to fully characterize its efficacy and safety profile.

References

An In-depth Technical Guide to the Biological Activity of 2'-Deoxy-2'-fluoro-5-iodouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-5-iodouridine is a synthetic nucleoside analog with significant potential in the fields of oncology and virology. As a halogenated pyrimidine, its mechanism of action is primarily centered on the disruption of nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells, and the inhibition of viral replication. This technical guide provides a comprehensive overview of the biological activity of this compound and its close analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Introduction

Nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral therapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular or viral enzymes and subsequently incorporated into DNA or RNA. This incorporation, or the inhibition of enzymes involved in nucleic acid synthesis, disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis in cancer cells or the cessation of viral replication. This compound belongs to this class of compounds and has demonstrated a broad spectrum of antitumor and antiviral activities[1]. The presence of the 2'-fluoro group and the 5-iodo substitution on the uracil base are key modifications that confer its biological properties.

Mechanism of Action

The primary mechanism of action for this compound and related fluoropyrimidines involves the inhibition of DNA synthesis and the induction of a DNA damage response[2][3]. Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be incorporated into the replicating DNA strand. The presence of the halogenated and fluorinated nucleotide disrupts the normal DNA structure and function.

This aberrant incorporation is recognized by the cell's DNA repair machinery, particularly the mismatch repair (MMR) pathway[2][4]. The attempt to repair the altered DNA can lead to the formation of DNA strand breaks, which in turn activates the DNA damage response (DDR) signaling cascade. This cascade involves the activation of key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53[5]. Activation of this pathway can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. However, if the damage is too extensive, the signaling cascade will initiate apoptosis (programmed cell death)[5][6].

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and its close structural analogs against various cancer cell lines and viruses.

Table 1: Anticancer Activity of Related Fluoropyrimidine Nucleosides

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2'-deoxy-5-fluorouridine | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.00051 | [7] |

| 5'-deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | Clonogenic Assay | 32 | [8] |

| 5'-deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | Clonogenic Assay | 35 | [8] |

| 5'-deoxy-5-fluorouridine | MG-63 (Osteosarcoma) | Clonogenic Assay | 41 | [8] |

| 5'-deoxy-5-fluorouridine | HCT-8 (Colon Carcinoma) | Clonogenic Assay | 200 | [8] |

| 5'-deoxy-5-fluorouridine | Colo-357 (Pancreatic Carcinoma) | Clonogenic Assay | 150 | [8] |

| 5'-deoxy-5-fluorouridine | HL-60 (Promyelocytic Leukemia) | Clonogenic Assay | 470 | [8] |

Table 2: Antiviral Activity of a Close Analog, 2'-deoxy-2',2'-difluoro-5-iodouridine

| Virus | Host Cell Line | Assay Type | EC50 (µM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | --- | Plaque Reduction | 12 - 33 | |

| Varicella-Zoster Virus (VZV) | --- | Plaque Reduction | 5.8 - 50 | |

| Feline Herpes Virus (FHV) | --- | Plaque Reduction | 1.1 - 2.4 |

Note: Specific cell lines for the antiviral assays were not detailed in the source material.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

This compound

-

6-well or 12-well plates

-

Culture medium (with and without serum)

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the host cells into multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In separate tubes, mix the virus stock (at a concentration that will produce a countable number of plaques) with each drug dilution. A virus-only control should also be prepared.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the wells with the virus/compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this can range from 2 to several days depending on the virus).

-

Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with the biological activity of this compound.

Caption: Intracellular activation and DNA damage response pathway.

Caption: Workflow for determining IC50 using an MTT assay.

Caption: Workflow for determining EC50 using a plaque reduction assay.

Conclusion

This compound and its analogs are potent inhibitors of cellular proliferation and viral replication. Their mechanism of action, centered on the disruption of DNA synthesis and the induction of a DNA damage response, provides a solid rationale for their therapeutic potential. The quantitative data presented, although primarily from related compounds, highlight the efficacy of this class of molecules. The detailed experimental protocols offer a practical guide for researchers aiming to evaluate these and similar compounds. Further investigation into the specific signaling pathways modulated by this compound will be crucial for a more complete understanding of its biological activity and for the development of novel therapeutic strategies.

References

- 1. apexbt.com [apexbt.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. DNA mismatch repair-dependent response to fluoropyrimidine-generated damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2'-Deoxy-2'-fluoro-5-iodouridine in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 2'-Deoxy-2'-fluoro-5-iodouridine (FIU) in DNA synthesis. As a halogenated pyrimidine nucleoside analog, FIU holds significant potential in antiviral and anticancer research. This document details its mechanism of action, summarizes key quantitative data from studies on closely related analogs, provides detailed experimental protocols for its evaluation, and presents visual representations of its metabolic pathway and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics that target DNA replication.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be metabolized by cellular and viral enzymes and subsequently incorporated into nascent DNA or RNA chains. This incorporation can lead to chain termination, altered protein-DNA interactions, or increased susceptibility to DNA damage, ultimately inhibiting the proliferation of rapidly dividing cells or viral replication.

This compound (FIU) is a synthetic pyrimidine analog characterized by a fluorine atom at the 2' position of the deoxyribose sugar and an iodine atom at the 5 position of the uracil base. These modifications confer unique biochemical properties, including altered sugar pucker conformation and increased metabolic stability. While specific data for FIU is limited in publicly available literature, extensive research on the closely related analog, 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU), provides significant insights into its probable mechanism of action and biological effects. This guide will leverage data from FIAU and other relevant fluorinated nucleosides to present a comprehensive overview of FIU's function in DNA synthesis.

Mechanism of Action

The biological activity of FIU is contingent on its intracellular phosphorylation to its triphosphate form, FIU triphosphate (FIUTP). This process is initiated by cellular or viral nucleoside kinases.

Cellular Uptake and Anabolic Activation

FIU enters the cell via nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to FIU monophosphate (FIUMP), FIU diphosphate (FIUDP), and finally the active triphosphate form, FIUTP. The efficiency of this phosphorylation cascade is a critical determinant of the compound's potency.

Preliminary Studies of 2'-Deoxy-2'-fluoro-5-iodouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-5-iodouridine, also known as Fialuridine (FIAU), is a nucleoside analog that has demonstrated potent antiviral activity against a range of DNA viruses, most notably Hepatitis B virus (HBV) and members of the Herpesviridae family. Its mechanism of action is centered on the inhibition of viral DNA synthesis following intracellular phosphorylation. Despite its promising antiviral profile in preclinical studies, clinical trials for chronic HBV infection were halted due to severe, unforeseen mitochondrial toxicity, leading to fulminant hepatic failure in some patients. This guide provides an in-depth analysis of the preliminary studies of FIAU, encompassing its antiviral spectrum, cytotoxicity, mechanism of action, and the experimental protocols utilized in its evaluation.

Antiviral Activity

FIAU has been shown to be a potent inhibitor of several DNA viruses. The following table summarizes the reported in vitro and in vivo antiviral activities.

| Virus | Assay System | Endpoint Measurement | IC₅₀ / Effective Dose | Citation(s) |

| Hepatitis B Virus (HBV) | Human hepatoblastoma cell line (stably transfected with HBV genome) | Extracellular Dane particle DNA (PCR) | 0.90 µM | [1] |

| Duck Hepatitis B Virus (DHBV) | Human hepatoma cells | Intracellular viral DNA | 0.075 µM | [1] |

| Duck Hepatitis B Virus (DHBV) | Chicken liver cells | Intracellular viral DNA | 156 µM | [1] |

| Simian Varicella Virus (SVV) | African green monkeys | Clinical signs of infection | 1 mg/kg/day (oral) | [2] |

| Herpes Simplex Virus (HSV-1 & 2) | Cell culture | Plaque and yield reduction assays | Active (specific IC₅₀ not provided in abstract) | [3] |

| Cytomegalovirus (CMV) | Cell culture | Not specified | Active against ganciclovir-sensitive and -resistant strains (specific IC₅₀ not provided in abstract) | |

| Varicella-Zoster Virus (VZV) | Cell culture | Not specified | Active (specific IC₅₀ not provided in abstract) |

Cytotoxicity

The cytotoxicity of FIAU has been evaluated in various cell lines and preclinical animal models, with significant toxicity observed in human clinical trials.

| Cell Line / Species | Assay System | Endpoint Measurement | CC₅₀ / Toxic Dose | Citation(s) |

| Human hepatoblastoma | In vitro cell culture | MTT assay | 344.3 µM | [1] |

| Mice | 6-month oral administration | Mortality, nephropathy, testicular toxicity | 150 mg/kg/day | [4] |

| Rats | Acute intravenous administration | Lethal Dose 50% (LD₅₀) | 500 - 1,000 mg/kg (for the related compound FIAC) | [4] |

| Dogs | 90-day oral administration | No significant abnormalities | 3 mg/kg/day | [5] |

| Monkeys | 30-day oral administration | No significant abnormalities | 25 mg/kg/day | [5] |

| Humans | Phase II clinical trial for Hepatitis B | Hepatic failure, lactic acidosis, pancreatitis | 0.1 or 0.25 mg/kg/day | [6][7][8] |

Mechanism of Action and Toxicity

The antiviral activity and toxicity of FIAU are intrinsically linked to its intracellular metabolism and interaction with DNA polymerases.

Antiviral Mechanism

FIAU is a prodrug that requires intracellular phosphorylation to exert its antiviral effect. Cellular kinases convert FIAU into its monophosphate (FIAU-MP), diphosphate (FIAU-DP), and active triphosphate (FIAU-TP) forms.[3][9] FIAU-TP then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and the inhibition of viral replication.[10] The activation of FIAU is dependent on host cell kinases, and in the case of herpesviruses, viral thymidine kinase plays a crucial role.[3] The antiviral activity against HBV is reversible upon drug removal.[1]

Mechanism of Toxicity

The severe toxicity observed in humans is primarily due to the inhibition of mitochondrial DNA polymerase gamma (pol-γ) by FIAU-TP.[5][10][11] This leads to the depletion of mitochondrial DNA (mtDNA), impaired mitochondrial function, and subsequent cellular damage, manifesting as lactic acidosis and organ failure, particularly of the liver.[7][9][12] Preclinical studies in several animal species failed to predict this severe human hepatotoxicity.[5][13]

Experimental Protocols

Synthesis of this compound

An improved synthesis of FIAU involves the trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzed coupling of 2-deoxy-2-[¹⁸F]-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 2,4-bis(trimethylsilyloxy)-5-iodouracil.[14] This is followed by deprotection with sodium methoxide to yield a mixture of α- and β-anomers, which are then purified by HPLC.[14] This method avoids the need for HBr activation of the sugar prior to coupling.[14]

In Vitro Antiviral Assay (HBV)

The antiviral activity against HBV can be determined using a stably transfected human hepatoblastoma cell line that produces the virus.

-

Cell Culture: Culture the HBV-producing human hepatoblastoma cell line in appropriate media.

-

Drug Treatment: Treat the cells with serial dilutions of FIAU for a specified period (e.g., 10 days).

-

Sample Collection: Collect the cell culture supernatant at regular intervals.

-

DNA Extraction: Extract viral DNA from the supernatant.

-

PCR Analysis: Quantify the amount of extracellular HBV DNA using a real-time polymerase chain reaction (PCR) assay.[1][15][16]

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of FIAU that inhibits viral DNA replication by 50% compared to untreated controls.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC₅₀) can be determined using a colorimetric assay such as the MTT assay.

-

Cell Seeding: Seed a suitable cell line (e.g., human hepatoblastoma cells) in a 96-well plate.

-

Drug Exposure: Expose the cells to a range of concentrations of FIAU for a defined period.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the CC₅₀ value, which is the concentration of FIAU that reduces cell viability by 50% compared to untreated cells.[1][17]

Conclusion

This compound is a potent antiviral agent with a clear mechanism of action involving the inhibition of viral DNA polymerase. However, its clinical development was terminated due to severe mitochondrial toxicity that was not predicted by standard preclinical animal models. The tragic outcome of the FIAU clinical trials serves as a critical case study in drug development, highlighting the importance of understanding potential off-target effects, particularly on mitochondrial function, for nucleoside analogs. Further research into FIAU and its derivatives may focus on modifications that retain antiviral activity while mitigating mitochondrial toxicity. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of antiviral drug discovery and development.

References

- 1. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil against simian varicella virus infections in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]

- 7. Fialuridine - Wikipedia [en.wikipedia.org]

- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nationalacademies.org [nationalacademies.org]

- 14. Improved synthesis of 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iranlab.net [iranlab.net]

- 16. Detection of hepatitis B virus DNA by real-time PCR using TaqMan-MGB probe technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-5-iodouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleoside analog 2'-Deoxy-2'-fluoro-5-iodouridine (FIU), including its core physicochemical properties, relevant experimental protocols, and mechanisms of action. This document is intended to serve as a valuable resource for professionals engaged in antiviral and anticancer research and development.

Physicochemical Properties

This compound is a synthetic pyrimidine nucleoside analog. It is structurally similar to the natural nucleoside deoxyuridine, with key modifications at the 2' position of the deoxyribose sugar (a fluorine atom) and the 5' position of the uracil base (an iodine atom). These modifications confer unique biological activities to the molecule.[1]

| Property | Value |

| Molecular Formula | C9H10FIN2O5 |

| Molecular Weight | 372.09 g/mol [1][2][3] |

| CAS Number | 55612-21-0[1][2] |

| Appearance | Solid[2] |

| Melting Point | 216-217°C[3] |

| Solubility | Soluble in DMSO[3] |

| Storage | 2°C - 8°C, desiccated and protected from light[1][2] |

Mechanism of Action and Therapeutic Potential

As a nucleoside analog, this compound exerts its biological effects primarily through the inhibition of DNA synthesis.[2][4] This mechanism is central to its potential as both an antiviral and an anticancer agent.

Antiviral Activity: The mechanism of antiviral action is analogous to that of other halogenated deoxyuridine compounds, such as Idoxuridine (5-iodo-2'-deoxyuridine).[5] Following administration, the compound is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then be incorporated into viral DNA during replication, leading to the production of faulty DNA and the inhibition of viral proliferation.[5] This mechanism is particularly relevant for DNA viruses.

Anticancer Activity: Similar to its antiviral action, the anticancer properties of purine and pyrimidine nucleoside analogs rely on the disruption of DNA synthesis in rapidly dividing cancer cells.[2][4] The incorporation of the triphosphate form of this compound into the DNA of tumor cells can induce apoptosis (programmed cell death).[2][4] Furthermore, as a halogenated pyrimidine, it can act as a radiosensitizer, enhancing the efficacy of radiation therapy by making cancer cells more susceptible to radiation-induced DNA damage.[5]

The metabolic activation pathway is a critical aspect of its mechanism. The initial phosphorylation to the monophosphate is a key step, which is then followed by further phosphorylation to the di- and triphosphate forms by cellular kinases.

Figure 1: Metabolic activation and mechanism of action of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound. Specific parameters may require optimization based on the cell line or viral strain being studied.

1. In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).

-

Methodology:

-

Seed susceptible host cells in 6-well plates and allow them to form a confluent monolayer.

-